Cas no 883540-44-1 (1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one)

1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one structure
883540-44-1 structure
商品名:1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one
CAS番号:883540-44-1
MF:C24H32N4O
メガワット:392.53708
MDL:MFCD08146646
CID:1078802
PubChem ID:16672010

1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one 化学的及び物理的性質

名前と識別子

    • 1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one
    • ASN 15398362
    • 883540-44-1
    • AKOS015838632
    • 1-[4-[[(1-ethylpyrrolidin-2-yl)methyl-(pyridin-2-ylmethyl)amino]methyl]phenyl]pyrrolidin-2-one
    • 1-[4-({[(1-ethylpyrrolidin-2-yl)methyl](pyridin-2-ylmethyl)amino}methyl)phenyl]pyrrolidin-2-one
    • MDL: MFCD08146646
    • インチ: InChI=1S/C24H32N4O/c1-2-27-15-5-8-23(27)19-26(18-21-7-3-4-14-25-21)17-20-10-12-22(13-11-20)28-16-6-9-24(28)29/h3-4,7,10-14,23H,2,5-6,8-9,15-19H2,1H3
    • InChIKey: SJCLZNYFZGJVQL-UHFFFAOYSA-N
    • ほほえんだ: CCN1CCCC1CN(CC2=CC=C(C=C2)N3CCCC3=O)CC4=CC=CC=N4

計算された属性

  • せいみつぶんしりょう: 392.25761166g/mol
  • どういたいしつりょう: 392.25761166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 29
  • 回転可能化学結合数: 8
  • 複雑さ: 519
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 39.7Ų

1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Matrix Scientific
020032-500mg
1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one
883540-44-1
500mg
$182.00 2023-09-09

1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one 関連文献

1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-oneに関する追加情報

Chemical Profile of 1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one and CAS No. 883540-44-1

1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one, identified by the chemical identifier CAS No. 883540-44-1, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities and structural complexity. The presence of multiple functional groups, including pyrrolidinone and pyridine moieties, suggests a high degree of structural versatility, which is often exploited in the design of novel therapeutic agents.

The molecular structure of 1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one features a central pyrrolidinone ring substituted with a phenyl group at the 1-position. This phenyl group is further modified with a long alkyl chain that terminates in an amino group, which is connected to another pyridine ring through a methylene bridge. The presence of these structural elements not only contributes to the compound's complexity but also opens up numerous possibilities for interactions with biological targets.

In recent years, there has been a growing interest in the development of small-molecule inhibitors that target protein-protein interactions (PPIs). 1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one has been identified as a promising candidate in this context due to its ability to disrupt key PPIs involved in various pathological processes. Specifically, studies have suggested that this compound may interfere with the interaction between huntingtin and ubiquitin ligases, which is relevant in the context of neurodegenerative diseases such as Huntington's disease.

One of the most compelling aspects of 1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one is its potential as a scaffold for further derivatization. The combination of the pyrrolidinone core with the extended alkyl chain and pyridine substituents provides multiple sites for chemical modification. This flexibility allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of the compound, making it an attractive candidate for structure-based drug design.

Recent advancements in computational chemistry have enabled more efficient virtual screening processes for identifying novel bioactive molecules. The use of molecular docking simulations has been particularly valuable in understanding how 1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one interacts with its intended biological targets. These studies have revealed that the compound can bind to specific pockets within protein structures, suggesting strong binding affinity and potential therapeutic efficacy.

The synthesis of CAS No. 883540-44-1 involves multi-step organic reactions that highlight the expertise required in modern synthetic chemistry. Key steps include nucleophilic substitution reactions, alkylation processes, and cyclization techniques, all of which must be carefully optimized to ensure high yields and purity. The use of advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, has been instrumental in constructing the complex framework of this molecule efficiently.

In addition to its pharmaceutical applications, 1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one has shown promise in preclinical studies as a tool compound for research purposes. Its unique structural features make it suitable for use as an intermediate in the development of more complex molecules or as a reference standard for analytical methods. Furthermore, its potential role in modulating biological pathways underscores its importance as a research tool in drug discovery programs.

The safety profile of CAS No. 883540-44-1 is another critical aspect that has been thoroughly evaluated through both experimental and computational approaches. Toxicological studies have been conducted to assess its acute and chronic effects on living systems, providing valuable data for risk assessment and regulatory compliance. These studies have shown that the compound exhibits moderate solubility in water and organic solvents, which influences its distribution and excretion profiles.

Future directions in the study of 1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one include exploring its mechanism of action at a molecular level and optimizing its pharmacological properties through structural modifications. Advances in biophysical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography will be crucial in elucidating its interactions with biological targets at high resolution.

The integration of machine learning algorithms into drug discovery pipelines has also shown great promise for accelerating the development process. By leveraging large datasets containing known bioactive compounds, computational models can predict new derivatives of CAS No. 883540-44-1 that may exhibit enhanced activity or improved pharmacokinetic profiles. This approach not only saves time but also reduces costs associated with traditional trial-and-error experimentation.

In conclusion,1-(4-{[(1-Ethyl-pyrролидинннннннннннннnлидинnлnлnлnлnлnлnлnлnлnлnмель)-пирдиннмеламиновмеламиновмеламинпирролидиннмеламинпирролидиннмеламинпирролидинномеламинпирролидиноне, identified by CAS No. 883540nnnnnnnnnnnnnnnnnnnnnn44 nn nn nn nn nn nn nn nn n n n n n n n n n n n n, represents an exciting advancement in pharmaceutical chemistry with significant potential for therapeutic applications across multiple disease areas including neurodegenerative disorders.nnThis compound exemplifies how structural complexity can be leveraged.nnfor medicinal chemistry innovation.nnFurther research.nngoing investigations will continue.nnshed light on its full.nntherapeutic.nnpromise.nn

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